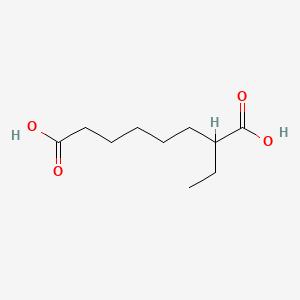
2-Ethyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyloctanedioic acid is an alpha,omega-dicarboxylic acid that is suberic (octanedioic) acid bearing an ethyl substituent at position 2. It has a role as a metabolite. It derives from a suberic acid.
2-Ethylsuberic acid, also known as 2-ethylsuberate or 2-ethyloctanedioate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2-Ethylsuberic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethylsuberic acid has been primarily detected in urine. Within the cell, 2-ethylsuberic acid is primarily located in the cytoplasm and adiposome. 2-Ethylsuberic acid can be biosynthesized from suberic acid.
Scientific Research Applications
Solvent Effects in Extraction Processes
2-Ethyloctanedioic acid's derivatives have been studied for their interactions with various solvents. For instance, Günyeli et al. (2014) investigated the extraction of 2-methylidenebutanedioic acid using different solvents and found significant effects on extraction efficiency, highlighting the importance of solvent selection in such processes (Günyeli, Uslu, & Kırbaslar, 2014).
Analytical Techniques and Mass Spectrometry
Trent, Miller, and Brown (1961) provided insights into the mass spectrometry of high molecular weight aliphatic acids, including 2-ethyloctanedioic acid. Their research focused on developing quantitative methods for analyzing mixtures of these acids, contributing to the precision and accuracy of analytical techniques (Trent, Miller, & Brown, 1961).
Synthesis and Reaction Studies
Studies on the synthesis and reactions of compounds related to 2-ethyloctanedioic acid have been conducted. Natekar and Samant (2010) explored the synthesis and Friedel-Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride, providing insights into the reactivity of similar compounds (Natekar & Samant, 2010).
Biological Production and Metabolic Engineering
Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), which is structurally related to 2-ethyloctanedioic acid. This review highlighted the importance of metabolic engineering in enhancing the production of such acids, relevant to various industrial applications (Dai et al., 2018).
Applications in Chemistry and Material Science
Research by Ragoussis et al. (2007) on the synthesis of (+/-)-4-methyloctanoic acid, an aggregation pheromone structurally similar to 2-ethyloctanedioic acid, points to potential applications in chemistry and material science, such as in pest control and olfactory trapping (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).
properties
CAS RN |
3971-33-3 |
|---|---|
Product Name |
2-Ethyloctanedioic acid |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-2-8(10(13)14)6-4-3-5-7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WUDDSDIHJHPJRP-UHFFFAOYSA-N |
SMILES |
CCC(CCCCCC(=O)O)C(=O)O |
Canonical SMILES |
CCC(CCCCCC(=O)O)C(=O)O |
Other CAS RN |
3971-33-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)


![3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide](/img/structure/B1205246.png)





